molecular formula C32H28N2O3S B14922424 [1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone

[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone

Cat. No.: B14922424
M. Wt: 520.6 g/mol
InChI Key: DVDZDMCSLYYDLP-UHFFFAOYSA-N
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Description

1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core, the introduction of the thiophene ring, and the addition of the hydroxy and methoxy groups. Common reagents used in these reactions include various organometallic compounds, acids, and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups, along with the thiophene ring, allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo[b,e][1,4]diazepine derivatives, such as:

Uniqueness

The uniqueness of 1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C32H28N2O3S

Molecular Weight

520.6 g/mol

IUPAC Name

5-benzoyl-9-(4-methoxyphenyl)-3-methyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H28N2O3S/c1-20-10-15-25-27(17-20)34(32(36)22-7-4-3-5-8-22)31(29-9-6-16-38-29)30-26(33-25)18-23(19-28(30)35)21-11-13-24(37-2)14-12-21/h3-17,23,31,33H,18-19H2,1-2H3

InChI Key

DVDZDMCSLYYDLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C4=CC=CC=C4)C5=CC=CS5)C(=O)CC(C3)C6=CC=C(C=C6)OC

Origin of Product

United States

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